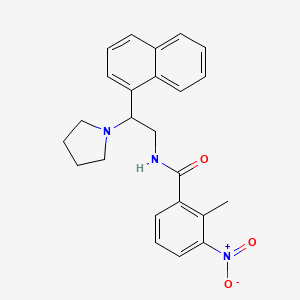

2-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methyl-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Naphthalene Derivatives in Scientific Research

Naphthalene and its derivatives have been extensively studied for their chemical and physical properties, leading to applications in materials science and environmental studies. For example, naphthalene-based polymers exhibit superior chemical resistance, outstanding gas barrier characteristics, and are investigated for their crystallization behaviors to develop specific crystal structures and morphologies (Ding et al., 2019). Additionally, the removal of naphthalene from wastewaters has been a significant focus due to its classification as a hazardous pollutant, with research highlighting adsorption techniques as effective methods for its mitigation (Alshabib, 2021).

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine rings are prevalent in medicinal chemistry, where they are utilized to design compounds for treating various human diseases due to their efficient exploration of pharmacophore space and contribution to the stereochemistry of molecules. Research underscores the versatility of the pyrrolidine scaffold in generating bioactive molecules with target selectivity, demonstrating its importance in the development of new therapeutic agents (Li Petri et al., 2021).

Wirkmechanismus

Target of action

Compounds with similar structures have been found to interact with the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor in the central and peripheral nervous system that plays a role in pain perception, consciousness, motor control, and mood .

Mode of action

The compound might bind to the KOR, causing a conformational change in the receptor that triggers a cascade of intracellular events . This could include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels, which would lead to hyperpolarization and reduced neuronal excitability .

Biochemical pathways

The activation of KOR can lead to the inhibition of the cAMP-PKA pathway, reducing the release of neurotransmitters like glutamate, acetylcholine, norepinephrine, and substance P . This can have downstream effects on pain perception, mood, and motor control .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure and could influence its bioavailability. Factors such as lipophilicity, molecular size, and ionization state can affect how the compound is absorbed and distributed in the body, how it is metabolized by enzymes, and how it is excreted .

Result of action

The activation or inhibition of KOR can have various effects at the molecular and cellular level, including changes in ion channel activity, intracellular signaling, and neurotransmitter release . This can result in physiological effects such as analgesia, sedation, or changes in mood .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability . For example, the presence of other drugs or substances that bind to the same receptor could affect the compound’s efficacy .

Eigenschaften

IUPAC Name |

2-methyl-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-17-19(11-7-13-22(17)27(29)30)24(28)25-16-23(26-14-4-5-15-26)21-12-6-9-18-8-2-3-10-20(18)21/h2-3,6-13,23H,4-5,14-16H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGJEXJMEGPRHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2521444.png)

![9-methyl-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2521445.png)

![3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2521447.png)

![2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B2521450.png)

![N-methyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-N-phenylacetamide](/img/structure/B2521452.png)

![N-(4-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2521454.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2521456.png)

![2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2521460.png)

![2-(8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2521462.png)